Welcome to the BenchChem Online Store!
molecular formula C6H7ClO2 B8583542 3,4-Dimethyl-5-chlorofuran-2(5H)-one

3,4-Dimethyl-5-chlorofuran-2(5H)-one

Cat. No. B8583542
M. Wt: 146.57 g/mol
InChI Key: HWJCMUPATVXVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03951954

Procedure details

A mixture of 6.6g of 2-hydroxy-3,4-dimethyl-5-oxo-2,5-dihydrofuran and 10 ml of thionyl chloride was stirred for 2 hours at room temperature. By concentrating the reaction mixture under reduced pressure, 7.5g of light-yellowish oily 2-chloro-3,4-dimethyl-5-oxo-2,5-dihydrofuran was obtained.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[C:4](=O)[O:3]1.S(Cl)([Cl:12])=O>>[Cl:12][CH:4]1[C:5]([CH3:8])=[C:6]([CH3:7])[C:2](=[O:1])[O:3]1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
OC1OC(C(=C1C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the reaction mixture under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1OC(C(=C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.